molecular formula C20H17BrClN3O3S B2770095 methyl 2-(5-(4-bromophenyl)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate CAS No. 1207022-01-2

methyl 2-(5-(4-bromophenyl)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate

Cat. No.: B2770095
CAS No.: 1207022-01-2
M. Wt: 494.79
InChI Key: LCQPHNKVZQYMKU-UHFFFAOYSA-N
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Description

Methyl 2-(5-(4-bromophenyl)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C20H17BrClN3O3S and its molecular weight is 494.79. The purity is usually 95%.
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Scientific Research Applications

Overview of Imidazole Derivatives

Imidazole derivatives, including those with structural features similar to the specified chemical, have been extensively studied for their antitumor activity. The bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides have shown promise in preclinical testing stages for new antitumor drugs and compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Carcinogenic Potential of Thiophene Analogues

Research into thiophene analogues of carcinogenic compounds such as benzidine and 4-aminobiphenyl, which share structural similarities with the specified chemical, provides insights into the potential carcinogenicity of such compounds. These studies are crucial for understanding the chemical and biological behavior that might influence tumor elicitation in vivo (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).

Synthesis and Properties of Thiazolidinones

The synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines, reflecting on the chemical diversity and potential biological activity of such compounds, sheds light on the synthetic versatility and the potential for creating compounds with significant biological activities (Issac, R., & Tierney, J., 1996).

Development of Antithrombotic Drugs

The development of (S)-clopidogrel, a potent antithrombotic and antiplatelet drug, which shares structural features with the specified chemical, emphasizes the importance of imidazole derivatives in the synthesis of pharmaceuticals. This review highlights synthetic methodologies, showcasing the pharmaceutical industry's interest in imidazole derivatives for drug development (Saeed, A., Shahzad, D., Faisal, M., Larik, F. A., El‐Seedi, H., & Channar, P., 2017).

Role in Synthesis of Heterocycles

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, which can be structurally related to the specified compound, highlights the role of such molecules as privileged scaffolds in the synthesis of a wide range of heterocyclic compounds. This demonstrates the versatility of imidazole derivatives in creating biologically active molecules (Gomaa, M. A., & Ali, H., 2020).

Properties

IUPAC Name

methyl 2-[5-(4-bromophenyl)-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClN3O3S/c1-28-19(27)11-25-17(13-2-4-14(21)5-3-13)10-23-20(25)29-12-18(26)24-16-8-6-15(22)7-9-16/h2-10H,11-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQPHNKVZQYMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.